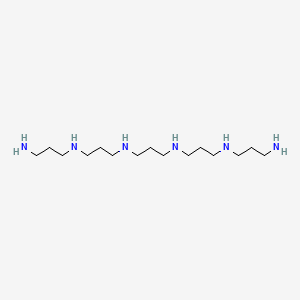![molecular formula C20H37NO2 B14501815 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid CAS No. 62770-91-6](/img/structure/B14501815.png)
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid is an organic compound characterized by its complex structure, which includes a carboxylic acid group, a tertiary amine, and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid typically involves multiple steps, including the formation of the hexyl chain with a dimethylamino group and the introduction of the carboxylic acid and double bonds. Common reagents used in the synthesis include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the formation of double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid involves its interaction with molecular targets such as enzymes or receptors. The tertiary amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group may participate in acid-base reactions. The double bonds in the structure can also undergo addition reactions, potentially leading to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid: shares similarities with other compounds containing tertiary amine groups and carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62770-91-6 |
|---|---|
Molekularformel |
C20H37NO2 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
2-[6-(dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C20H37NO2/c1-17(2)11-10-12-18(3)14-15-19(20(22)23)13-8-6-7-9-16-21(4)5/h11,14,19H,6-10,12-13,15-16H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
TZSMOYYHFLKXOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCC(CCCCCCN(C)C)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)

![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
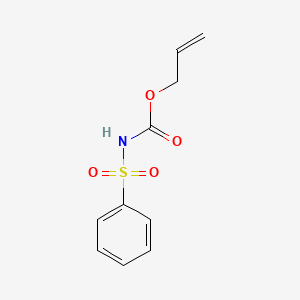
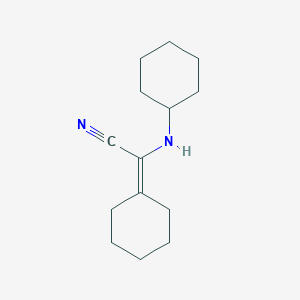
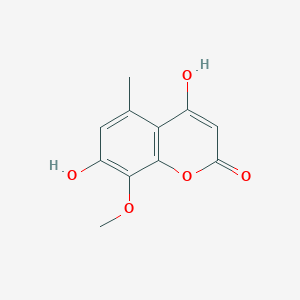
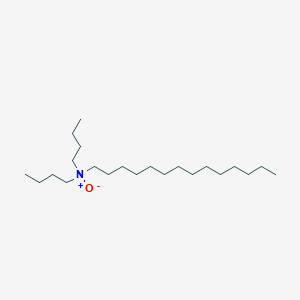
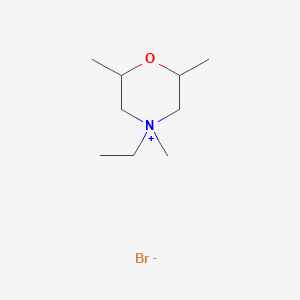
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
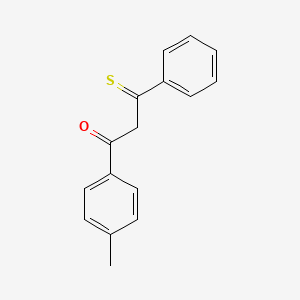
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

methanone](/img/structure/B14501827.png)
